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Compound of Interest

Compound Name: Fmoc-D-Phe(4-CF3)-OH

Cat. No.: B15541193 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Fmoc-D-Phe(4-CF3)-OH, also known as Fmoc-4-(trifluoromethyl)-D-phenylalanine, is a non-

canonical amino acid derivative crucial for the synthesis of modified peptides. Its structure

incorporates the fluorenylmethyloxycarbonyl (Fmoc) protecting group, standard for solid-phase

peptide synthesis (SPPS), and a trifluoromethyl (CF3) group on the phenyl ring of D-

phenylalanine. This modification is of significant interest in drug discovery and development as

the trifluoromethyl group can enhance the pharmacological properties of peptides, including

metabolic stability, lipophilicity, and binding affinity, without significantly increasing steric bulk.[1]

[2] This guide provides a comprehensive overview of its properties, synthesis protocols, and

applications.

Core Compound Data
The fundamental properties of Fmoc-D-Phe(4-CF3)-OH are summarized below, providing

essential information for its use in peptide synthesis workflows.
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Property Value References

CAS Number 238742-88-6 [1]

Molecular Formula C25H20F3NO4 [1]

Molecular Weight 455.43 g/mol [1]

Appearance White powder

Purity ≥98% (Chiral HPLC)

Storage Conditions 0 - 8 °C

Applications in Research and Drug Development
The incorporation of Fmoc-D-Phe(4-CF3)-OH into peptide sequences is a strategic approach

to modulate their therapeutic potential.

Enhanced Metabolic Stability: The strong carbon-fluorine bond in the trifluoromethyl group

increases resistance to enzymatic degradation, prolonging the in vivo half-life of the peptide.

Improved Binding Affinity: The electron-withdrawing nature of the CF3 group can alter the

electronic properties of the phenyl ring, potentially leading to stronger interactions with

biological targets.

Increased Lipophilicity: The CF3 group enhances the lipophilicity of the peptide, which can

improve its ability to cross cellular membranes.

Probing Protein-Protein Interactions: As a non-natural amino acid, it can be used to probe

the binding sites and conformational changes of proteins.

Development of Enzyme Inhibitors: Peptides incorporating this amino acid can be designed

to act as potent and selective enzyme inhibitors.

Neuroscience Research: It is utilized in the synthesis of neuropeptides to investigate their

roles in neurological functions and disorders.
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Experimental Protocols: Solid-Phase Peptide
Synthesis (SPPS)
The following section details a generalized yet comprehensive protocol for the incorporation of

Fmoc-D-Phe(4-CF3)-OH into a peptide sequence using manual or automated solid-phase

peptide synthesis.

Materials and Reagents
Fmoc-D-Phe(4-CF3)-OH

Appropriate solid support resin (e.g., Rink Amide resin for C-terminal amides)

N,N-Dimethylformamide (DMF)

Dichloromethane (DCM)

Piperidine solution (20% in DMF) for Fmoc deprotection

Coupling reagents:

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid

hexafluorophosphate)

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

DIC (N,N'-Diisopropylcarbodiimide) / HOBt (Hydroxybenzotriazole)

Base: N,N-Diisopropylethylamine (DIPEA) or Collidine

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5%

water)

Cold diethyl ether for peptide precipitation

General SPPS Workflow for Fmoc-D-Phe(4-CF3)-OH
Incorporation
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The following diagram illustrates the key steps in a typical SPPS cycle for incorporating Fmoc-
D-Phe(4-CF3)-OH.
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Caption: General workflow for incorporating Fmoc-D-Phe(4-CF3)-OH via SPPS.

Detailed Coupling Protocol
This protocol is based on standard procedures for similar non-canonical amino acids and

should be optimized for specific sequences and scales.

Resin Preparation: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

Fmoc Deprotection: Remove the Fmoc group from the N-terminal amino acid on the resin by

treating with 20% piperidine in DMF (2 x 10 minutes).

Washing: Thoroughly wash the resin with DMF (5-7 times) to remove piperidine and

byproducts.

Amino Acid Activation: In a separate vessel, pre-activate Fmoc-D-Phe(4-CF3)-OH (3-5

equivalents relative to resin loading) with a coupling reagent and a base in DMF. A common

and highly effective combination is HATU (0.95 equivalents to the amino acid) and DIPEA (2

equivalents to the amino acid). Allow to react for 2-5 minutes.

Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the reaction

vessel for 1-2 hours at room temperature.
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Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A

negative result (yellow beads) indicates a complete reaction. If the test is positive (blue

beads), the coupling step should be repeated.

Washing: Wash the resin with DMF (3-5 times).

Chain Elongation: Repeat the deprotection, washing, and coupling steps for the subsequent

amino acids in the peptide sequence.

Final Cleavage and Deprotection: After the synthesis is complete, wash the resin with DCM,

and dry it. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for

2-3 hours to cleave the peptide from the resin and remove any remaining side-chain

protecting groups.

Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether,

centrifuge to pellet the peptide, and wash with cold ether. The dried peptide can then be

purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Signaling Pathways and Biological Targets
While specific signaling pathways are highly dependent on the overall peptide sequence, the

inclusion of fluorinated phenylalanine derivatives has been shown to be effective in the design

of analogs targeting G-protein-coupled receptors (GPCRs). For instance, analogs of

Somatostatin, a peptide hormone that binds to five different GPCRs (SSTR1-5), have been

synthesized with fluorinated phenylalanine to modulate receptor selectivity and affinity. The

diagram below illustrates a simplified logical relationship for the development of such targeted

peptides.
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Caption: Logical flow from peptide synthesis to therapeutic effect.
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Conclusion
Fmoc-D-Phe(4-CF3)-OH is a valuable building block for medicinal chemists and peptide

researchers. Its trifluoromethyl group offers a means to enhance the stability, lipophilicity, and

biological activity of synthetic peptides. The well-established Fmoc-SPPS methodology allows

for its straightforward incorporation into desired sequences, opening avenues for the

development of novel peptide-based therapeutics and research tools. Careful optimization of

coupling conditions and purification protocols is essential to achieve high-quality peptides for

research and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States
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